N-(2-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(2-Chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2-chlorobenzyl group and a 3-methoxyphenyl-substituted thioether linkage. The 3-methoxy group on the phenyl ring may enhance solubility, while the chlorobenzyl substituent contributes to lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-28-17-7-4-6-15(9-17)24-20(27)13-30-21-25-16(12-29-21)10-19(26)23-11-14-5-2-3-8-18(14)22/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNFFVQMWWJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where the thiazole intermediate reacts with 2-chlorobenzyl chloride.
Attachment of the Methoxyphenyl Group: This could be done through an amide coupling reaction using 3-methoxyaniline and a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the thiazole ring, potentially forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide could have several research applications:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
A. N-Benzyl-Substituted Thiazolyl Acetamides
describes two compounds:
- 8c: N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide.
- 8d: N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide.
| Property | Target Compound | 8c | 8d |
|---|---|---|---|
| Substituents | 3-Methoxyphenyl, 2-chlorobenzyl | Morpholinoethoxy, 2-chlorobenzyl | Morpholinoethoxy, 3,4-dichlorobenzyl |
| Yield | Not reported | 21% | 33% |
| Melting Point (°C) | Not reported | 114–116 | 129–131.5 |
| Biological Activity | Not reported | Not evaluated | Not evaluated |
The morpholinoethoxy group in 8c and 8d introduces polar character, contrasting with the 3-methoxyphenyl group in the target compound.
B. Dichlorophenyl-Thiazolyl Acetamides
and highlight 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , a simpler analogue lacking the benzyl and methoxyphenyl groups. Key differences:
- Crystal Structure: The dichlorophenyl ring is twisted 79.7° relative to the thiazole ring, creating a non-planar conformation. This contrasts with the target compound’s likely planar arrangement due to its extended substituents.
- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize the crystal lattice, a feature shared with other acetamides but modulated by substituent bulk .
C. N-(4-Phenyl-2-thiazolyl)acetamide reports this compound, synthesized via 2-amino-4-phenylthiazole and acetonitrile.
Functional Group Variations
A. Thiophene and Furan Derivatives
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Incorporates a furan ring instead of methoxyphenyl, which may reduce aromatic interactions but improve solubility .
B. Benzo[d]thiazole Analogues describes 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, featuring a nitro group and benzo[d]thiazole core.
Spectroscopic and Physical Properties
The target compound’s expected NMR shifts would align with aromatic protons near 7.0–7.5 ppm, similar to 8c and dichlorophenyl analogues .
Biological Activity
N-(2-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of the 3-methoxyphenyl and 2-chlorobenzyl groups may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, thiazole compounds have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy.
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative 1 | Moderate Antibacterial | |
| Thiazole Derivative 2 | High Antifungal | |
| N-(2-chlorobenzyl)-2-(... | Under Investigation | Current Study |
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Research has indicated that modifications in the thiazole structure can lead to varying degrees of cytotoxicity against cancer cell lines. For instance:
- Compound 13 exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development in cancer therapy .
The following table summarizes findings from various studies on related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 | |
| N-(2-chlorobenzyl)-... | TBD | TBD | Current Study |
The biological activity of N-(2-chlorobenzyl)-... may be attributed to its ability to interact with specific cellular targets. For example, thiazole derivatives often engage in hydrophobic interactions with proteins, which can disrupt critical cellular processes leading to apoptosis in cancer cells .
Case Studies
-
Antimicrobial Screening : A recent study evaluating a series of thiazole derivatives showed that those with substituents similar to those found in N-(2-chlorobenzyl)-... exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : Compounds with methoxy groups displayed enhanced activity due to increased lipophilicity, facilitating better membrane penetration.
-
Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to N-(2-chlorobenzyl)-... could induce significant cell death.
- Results : Cell viability assays indicated a dose-dependent response, with certain derivatives achieving over 70% inhibition at low concentrations.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by sequential substitutions. Key steps include:
- Thiazole ring formation : Use of 2-bromoacetamide derivatives or coupling reactions with thioureas.
- Substitution reactions : Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or amide coupling.
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while bases like triethylamine improve reaction efficiency .
- Monitoring purity : Employ HPLC and NMR to track intermediates and final product purity. For example, yields of 21–33% were achieved for structurally similar thiazole derivatives using controlled temperature (60–80°C) and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions, such as the 2-chlorobenzyl group (δ ~4.5 ppm for CH2) and thiazole protons (δ ~7.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M]+ peaks at m/z 471–507 for chlorinated analogs) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
Q. How do structural modifications influence biological activity in related compounds?
A comparative analysis of similar thiazole derivatives reveals:
Advanced Research Questions
Q. How can conflicting biological activity data be resolved?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurities. Methodological solutions:
- Reproducibility checks : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity validation : Use preparative HPLC to isolate >95% pure compound, as impurities <5% can skew dose-response curves .
- Mechanistic studies : Employ molecular docking to validate target interactions (e.g., binding to bacterial topoisomerase IV) .
Q. What strategies improve low synthetic yields in multi-step reactions?
Low yields (e.g., 21% in ) often result from side reactions or unstable intermediates. Optimization approaches:
- Stepwise temperature control : Lower temperatures (0–25°C) during sensitive steps (e.g., amide coupling) reduce degradation .
- Catalyst screening : Palladium catalysts for Suzuki-Miyaura coupling improve aryl group incorporation efficiency .
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during thiol-thiazole cyclization .
Q. How do substituent electronic effects impact reactivity and bioactivity?
- Electron-withdrawing groups (Cl, F) : Increase electrophilicity of the thiazole ring, enhancing nucleophilic attack in binding pockets (e.g., kinase inhibition) .
- Methoxy groups : Improve metabolic stability by reducing oxidative deamination in vivo .
- Steric hindrance : Bulky substituents (e.g., 3,4-dichlorobenzyl) may limit membrane permeability, requiring prodrug strategies .
Q. What in silico tools predict pharmacokinetic properties for this compound?
- ADMET prediction : Software like SwissADME estimates logP (~3.2) and blood-brain barrier permeability (low due to polar acetamide) .
- Molecular dynamics (MD) simulations : Assess binding stability to targets (e.g., >50% occupancy in EGFR kinase over 100 ns simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
